molecular formula C10H15F2IN2O B2928940 1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856018-24-0

1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2928940
CAS No.: 1856018-24-0
M. Wt: 344.144
InChI Key: VDNVNEHFISMRAA-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with difluoroethyl, iodo, and isobutoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoroethyl group.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Electrophilic Reagents: Iodine, (2,2-difluoroethyl)(aryl)iodonium triflate.

    Nucleophilic Reagents: Isobutyl alcohol, various nucleophiles for substitution reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the difluoroethyl and iodine substituents make this compound useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its substituents. The difluoroethyl group can enhance binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group and have similar electronic properties.

    Difluoroalkanes: Compounds with difluoroalkyl groups, such as 1,1-difluoromethyl alkanes, exhibit similar reactivity and stability.

Uniqueness

1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, while the iodine atom provides opportunities for further functionalization through substitution reactions.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-4-iodo-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2IN2O/c1-7(2)5-16-6-9-8(13)3-15(14-9)4-10(11)12/h3,7,10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNVNEHFISMRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1I)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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